2-(Cinnamyloxy)tetrahydrofuran
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Overview
Description
2-(Cinnamyloxy)tetrahydrofuran is an organic compound with the molecular formula C₁₃H₁₆O₂ It is a derivative of tetrahydrofuran, featuring a cinnamyloxy group attached to the tetrahydrofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cinnamyloxy)tetrahydrofuran typically involves the reaction of cinnamyl alcohol with tetrahydrofuran under specific conditions. One common method is the use of an acid catalyst to facilitate the etherification reaction. The reaction is carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of optimized catalysts and reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(Cinnamyloxy)tetrahydrofuran can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the cinnamyloxy group to a more saturated form.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cinnamyloxy group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like halides and amines can be used in substitution reactions.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Saturated ethers.
Substitution: Various substituted tetrahydrofuran derivatives.
Scientific Research Applications
2-(Cinnamyloxy)tetrahydrofuran has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Cinnamyloxy)tetrahydrofuran involves its interaction with specific molecular targets. The cinnamyloxy group can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of cellular pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-(Allyloxy)tetrahydrofuran
- 2-(Methoxy)tetrahydrofuran
- 2-(Phenoxy)tetrahydrofuran
Uniqueness
2-(Cinnamyloxy)tetrahydrofuran is unique due to the presence of the cinnamyloxy group, which imparts distinct chemical and biological properties. This group enhances the compound’s reactivity and potential for various applications compared to its analogs .
Properties
Molecular Formula |
C13H16O2 |
---|---|
Molecular Weight |
204.26 g/mol |
IUPAC Name |
2-[(E)-3-phenylprop-2-enoxy]oxolane |
InChI |
InChI=1S/C13H16O2/c1-2-6-12(7-3-1)8-4-10-14-13-9-5-11-15-13/h1-4,6-8,13H,5,9-11H2/b8-4+ |
InChI Key |
PBHKVZDOYCMCQG-XBXARRHUSA-N |
Isomeric SMILES |
C1CC(OC1)OC/C=C/C2=CC=CC=C2 |
Canonical SMILES |
C1CC(OC1)OCC=CC2=CC=CC=C2 |
Origin of Product |
United States |
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